molecular formula C8H11NO B15348639 1-(3-ethyl-1H-pyrrol-2-yl)ethanone

1-(3-ethyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B15348639
M. Wt: 137.18 g/mol
InChI Key: RFPLKKYZQFEKCR-UHFFFAOYSA-N
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Description

1-(3-ethyl-1H-pyrrol-2-yl)ethanone is a chemical compound belonging to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This compound is characterized by the presence of an ethyl group at the 3-position of the pyrrole ring and a ketone functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 3-ethylpyrrole with acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 1-(3-ethyl-1H-pyrrol-2-yl)ethanol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid

  • Reduction: 1-(3-ethyl-1H-pyrrol-2-yl)ethanol

  • Substitution: Various substituted pyrroles depending on the electrophile used

Scientific Research Applications

1-(3-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-ethyl-1H-pyrrol-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

1-(3-ethyl-1H-pyrrol-2-yl)ethanone is similar to other pyrrole derivatives, such as 2-acetylpyrrole and 1-(1H-pyrrol-2-yl)ethanone. the presence of the ethyl group at the 3-position makes it unique in terms of its chemical properties and potential applications. Other similar compounds include:

  • 2-Acetylpyrrole

  • 1-(1H-pyrrol-2-yl)ethanone

  • 3-ethylpyrrole

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(3-ethyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-9-8(7)6(2)10/h4-5,9H,3H2,1-2H3

InChI Key

RFPLKKYZQFEKCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1)C(=O)C

Origin of Product

United States

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